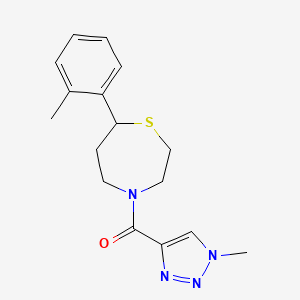

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

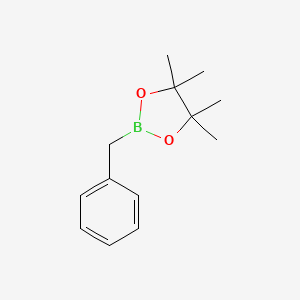

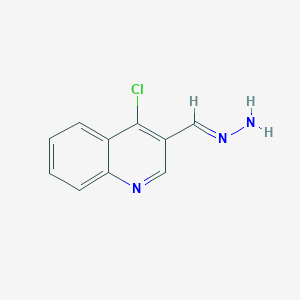

“N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also has a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

A study by Iwanami et al. (1981) explored the synthesis of benzamides, including compounds related to N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, demonstrating their potential neuroleptic activity. The researchers synthesized a series of benzamides and evaluated their effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity. Specifically, the study identified compounds with enhanced activity compared to existing neuroleptics, suggesting their use as potent drugs with fewer side effects for psychosis treatment (Iwanami et al., 1981).

High-Yield Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) reported a simple and high-yield synthesis method for precursors used in the preparation of radiopharmaceuticals, specifically targeting the synthesis of (S)-BZM and its derivatives. This method enhances the availability of compounds for further research in medical imaging and potentially expands the applications of related benzamide derivatives in the field of radiopharmacy (Bobeldijk et al., 1990).

Antimicrobial and Anticancer Properties

Patel et al. (2011) and Smolobochkin et al. (2019) investigated the synthesis of related piperidine derivatives and evaluated their antimicrobial and anticancer activities. These studies highlight the potential therapeutic applications of benzamide derivatives beyond their neuroleptic properties, underscoring their versatility and the importance of structural variations in modulating biological effects. The compounds exhibited variable and modest activity against bacteria and fungi, as well as significant anticancer activity in vitro, suggesting a promising area for further exploration (Patel et al., 2011); (Smolobochkin et al., 2019).

Serotonin Receptor Agonism for Gastrointestinal Motility

Sonda et al. (2003) designed and synthesized benzamide derivatives as potent serotonin 4 receptor agonists, with a focus on improving gastrointestinal motility. This research provides insight into the potential use of related compounds in treating gastrointestinal disorders, highlighting the therapeutic versatility of benzamide derivatives (Sonda et al., 2003).

Propiedades

IUPAC Name |

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-29-22-14-17-27(18-22)21-12-15-26(16-13-21)24(28)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-23H,12-18H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYPZDCHLJEMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)

![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)